
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13BrO4. This compound is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a trimethoxyphenyl ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one typically involves the bromination of 3,4,5-trimethoxyacetophenone. One common method includes the following steps:
Starting Material: 3,4,5-trimethoxyacetophenone.
Solvent: A mixture of dimethyl ether and chloroform.
Bromination: The reaction mixture is cooled to 0°C and treated with bromine in chloroform dropwise.
Reaction Conditions: The mixture is allowed to warm to room temperature (20-25°C) and stirred for one hour.
This process results in the formation of this compound with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-ol.
Oxidation: Formation of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antifungal activities.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and chalcone analogues.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one depends on its application. In medicinal chemistry, derivatives of this compound have been explored for their potential as microtubule-disrupting agents. These derivatives exhibit significant anti-proliferative activity in various human cancer cell lines by disrupting the microtubule network, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one
- 2-Bromo-1-(3,5-dimethoxyphenyl)propan-1-one
Uniqueness
2-Bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Propiedades
Número CAS |
52190-29-1 |
|---|---|
Fórmula molecular |
C12H15BrO4 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H15BrO4/c1-7(13)11(14)8-5-9(15-2)12(17-4)10(6-8)16-3/h5-7H,1-4H3 |
Clave InChI |
UBCRYYSRRCGWIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


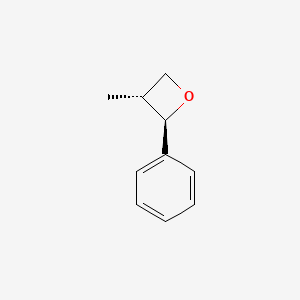


![(1E)-1-(4-Nitronaphthalen-1-yl)-3-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14655985.png)
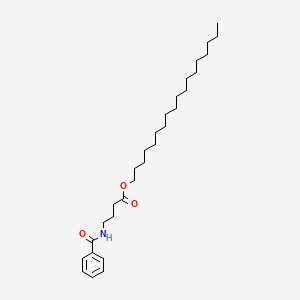
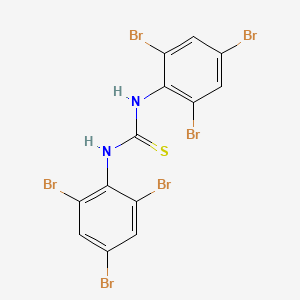
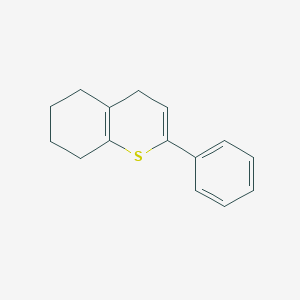

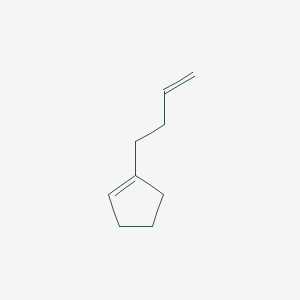
![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)


![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
